molecular formula C15H20N4O3 B6671740 N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6671740
M. Wt: 304.34 g/mol
InChI Key: OJFAQPRXFSQUGA-SMDDNHRTSA-N
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Description

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxolane ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-3-19-12(4-6-17-19)14-11(5-7-21-14)9-16-15(20)13-8-10(2)18-22-13/h4,6,8,11,14H,3,5,7,9H2,1-2H3,(H,16,20)/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFAQPRXFSQUGA-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CNC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide involves multiple steps, starting with the preparation of the pyrazole and oxolane intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with ethyl acetoacetate, followed by cyclization. The oxolane ring is typically formed via the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions.

The final step involves the coupling of the pyrazole and oxolane intermediates with the oxazole ring. This can be achieved through a condensation reaction using reagents such as carbodiimides or phosphonium salts under anhydrous conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide
  • N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-ethyl-1,2-oxazole-5-carboxamide

Uniqueness

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications.

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